3-(4-CHLOROPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Description
3-(4-Chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (hereafter referred to by its full IUPAC name) is a pyrazolopyrimidine derivative with a fused bicyclic core. Its structure features a 4-chlorophenyl group at position 3, a methyl group at position 2, and a propyl chain at position 3. This compound has garnered attention for its copper-dependent antibacterial activity. When complexed with copper ions ([Cu(L5)₂]), it disrupts Staphylococcus aureus via ATP depletion, electrolyte imbalance, and proton influx dysregulation, while maintaining membrane integrity .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-3-4-13-9-14(21)20-16(18-13)15(10(2)19-20)11-5-7-12(17)8-6-11/h5-9,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRDLPUGHJSODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324042 | |
| Record name | 3-(4-chlorophenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641348 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
419545-63-4 | |
| Record name | 3-(4-chlorophenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidin-7-one derivatives exhibit promising antimicrobial properties. For instance, a series of novel derivatives synthesized from this scaffold showed significant activity against various bacterial strains. The mechanism of action often involves interference with bacterial cell wall biosynthesis and other essential cellular processes.
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidin-7-One Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | P. aeruginosa | 32 µg/mL |
Antitubercular Applications
The compound has been identified as a potential lead for antitubercular agents. A study highlighted its efficacy against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods. The synthesized analogues demonstrated low cytotoxicity and significant activity within macrophages, suggesting their potential as therapeutic agents for tuberculosis.
Case Study: Mechanism of Action
The study indicated that the mechanism of action does not relate to traditional pathways such as cell-wall biosynthesis or iron uptake, which are common targets for antitubercular drugs. Instead, resistance was associated with mutations in specific enzymes responsible for the catabolism of the compound, indicating a novel pathway for further exploration .
Anticancer Research
In addition to its antimicrobial and antitubercular properties, derivatives of this compound have shown potential as anticancer agents. Research has indicated that certain modifications to the pyrazolo[1,5-a]pyrimidin-7-one structure enhance its antiproliferative activity against various cancer cell lines.
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidin-7-One Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa | 0.69 |
| Compound E | MCF-7 | 1.20 |
| Compound F | A549 | 0.85 |
Structure-Activity Relationship (SAR)
The structural modifications of pyrazolo[1,5-a]pyrimidin-7-one have been extensively studied to optimize its pharmacological properties. Key features influencing activity include:
- Substituents on the phenyl ring : Variations in halogen substitutions can significantly affect potency.
- Alkyl chain length : Modifying the propyl group can enhance solubility and bioavailability.
Insights from Recent Research
A focused library of analogues was synthesized to identify essential structural moieties that contribute to enhanced biological activity. The findings revealed that specific tautomeric forms interact differently with biological targets, underscoring the importance of detailed structural analysis in drug design .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: The target compound’s 4-chlorophenyl and propyl groups contribute to its copper-dependent antibacterial mechanism, distinct from the antitrypanosomal activity of trifluoromethyl-containing analogues . Electron-withdrawing groups (e.g., Cl, F, CF₃) in analogues enhance metabolic stability and target binding, as seen in the antitrypanosomal derivatives .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., thiazolo-pyrimidines in ) offers higher efficiency compared to conventional methods used for cyclopenta-fused derivatives .
Crystallographic and Physicochemical Properties :
- Hydrogen-bonding patterns in cyclopenta[g]pyrazolo[1,5-a]pyrimidines (C–H⋯π vs. C–H⋯N) influence solubility and crystallinity, critical for formulation .
- The trifluoromethyl group in improves lipophilicity, enhancing membrane permeability.
Therapeutic Targets: The target compound acts on bacterial ion homeostasis, whereas SCH442416 targets adenosine receptors, showcasing the scaffold’s adaptability across therapeutic areas .
Biological Activity
3-(4-Chlorophenyl)-2-methyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer and antitubercular agent, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of halogen substituents, particularly chlorine, and the propyl group are significant in modulating its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN3O |
| Molar Mass | 305.75 g/mol |
| Solubility | Varies with solvent |
| Storage Conditions | 2-8°C, away from moisture |
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. A study demonstrated that related compounds showed significant antiproliferative activity against various cancer cell lines, including HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, which were comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Antitubercular Activity
The compound has also been identified as a potential lead for antitubercular activity through high-throughput screening methods. Its mechanism of action is distinct from traditional antitubercular drugs, as it does not target cell wall biosynthesis or iron uptake pathways. Instead, it appears to inhibit mycolyl-arabinogalactan biosynthesis and affects the bc1 complex in the respiratory chain . The most promising derivatives exhibited low cytotoxicity while maintaining efficacy against Mycobacterium tuberculosis within macrophages.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives can be attributed to specific structural features. Modifications at various positions on the pyrazole and pyrimidine rings can enhance or diminish their biological activities. For instance:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| 3-(4-Chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7-one | Anticancer | 0.69 |
| 2-Methyl-3-(phenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Antimicrobial | Not specified |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Antitubercular | Not specified |
Case Studies
Several studies have focused on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Studies : A series of compounds were synthesized and tested for their antiproliferative effects against HeLa cells. The results indicated that modifications on the phenyl ring significantly influenced their potency .
- Antitubercular Studies : A focused library of analogues was synthesized to explore their activity against Mycobacterium tuberculosis. Key features identified include the importance of specific functional groups in enhancing activity while minimizing cytotoxicity .
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-2-methyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-one?
Category: Synthesis & Characterization Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a substituted pyrazole precursor with a β-diketone or β-ketoester under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Key steps include:
- Step 1: Formation of the pyrazole core through condensation.
- Step 2: Introduction of the 4-chlorophenyl and propyl substituents via nucleophilic substitution or cross-coupling reactions. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry to validate the molecular formula (C₁₇H₁₇ClN₄O) and substituent positions .
Q. How is the structural integrity of this compound validated?
Category: Analytical Chemistry Answer: A combination of spectroscopic techniques is essential:
- ¹H/¹³C NMR: Assigns proton environments and carbon frameworks, confirming substituent regiochemistry.
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (e.g., observed m/z vs. calculated for C₁₇H₁₇ClN₄O).
- X-ray Crystallography (if crystalline): Resolves bond lengths/angles and crystal packing, critical for unambiguous structural assignment .
Q. What initial biological screening approaches are recommended for this compound?
Category: Biological Activity Answer: Prioritize target-based assays relevant to pyrazolo-pyrimidine scaffolds:
- Kinase Inhibition Assays: Test against kinases (e.g., CDKs, Aurora kinases) using fluorescence-based ADP-Glo™ kits.
- Antimicrobial Screening: Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity Profiling: Employ MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293) .
Q. How do substituents like the 4-chlorophenyl group influence reactivity?
Category: Structure-Activity Relationship (SAR) Answer: The electron-withdrawing 4-chlorophenyl group enhances electrophilic substitution reactivity at the pyrimidine ring. It also increases lipophilicity (logP), improving membrane permeability. The propyl chain at position 5 contributes to hydrophobic interactions in target binding pockets, as observed in analogs with similar substituents .
Q. What solvents and conditions are optimal for recrystallization?
Category: Purification Answer: Use mixed-solvent systems (e.g., ethanol/water or DCM/hexane) under controlled cooling. For example:
- Dissolve the crude product in hot ethanol (~70°C).
- Gradually add water until cloudiness appears, then cool to 4°C for 12 hours.
- Filter and dry under vacuum. Monitor purity via HPLC (≥95% by area normalization) .
Advanced Research Questions
Q. How can synthetic yields be improved for multi-step reactions involving this compound?
Category: Process Optimization Answer: Optimize each step using Design of Experiments (DoE):
- Reaction Temperature: Screen 60–120°C to balance kinetics vs. decomposition.
- Catalyst Loading: Test Pd/C (1–5 mol%) for cross-coupling steps.
- Workup: Replace column chromatography with pH-dependent extraction (e.g., basify to precipitate impurities). Yields >60% are achievable with rigorous parameter tuning .
Q. What strategies address contradictory bioactivity data across assay platforms?
Category: Data Analysis Answer: Discrepancies may arise from assay conditions (e.g., serum interference, endpoint vs. kinetic measurements). Mitigation steps:
- Normalize Data: Use Z’-factor to validate assay robustness.
- Orthogonal Assays: Confirm hits with SPR (binding affinity) and cellular thermal shift assays (CETSA).
- Control for Compound Stability: Perform LC-MS to check for degradation during incubation .
Q. How to design a SAR study focusing on the propyl substituent?
Category: Medicinal Chemistry Answer: Synthesize analogs with:
Q. What mechanistic studies elucidate the compound’s mode of action?
Category: Mechanistic Biology Answer: Combine:
- Molecular Dynamics Simulations: Model binding to ATP pockets (e.g., using PDB 2J6F).
- Kinetic Studies: Measure IC₅₀ shifts under varying ATP concentrations (competitive vs. non-competitive inhibition).
- Transcriptomics: Identify differentially expressed genes post-treatment via RNA-seq .
Q. How to resolve spectral overlaps in NMR characterization?
Category: Analytical Challenges Answer: For crowded regions (e.g., aromatic protons):
- Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
- Variable Temperature NMR: Shift signals by altering solvent viscosity (e.g., DMSO-d₆ at 25°C vs. 60°C).
- Isotopic Labeling: Incorporate ¹⁵N/¹³C at key positions for enhanced resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
